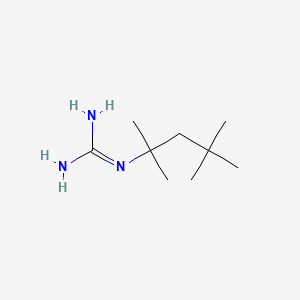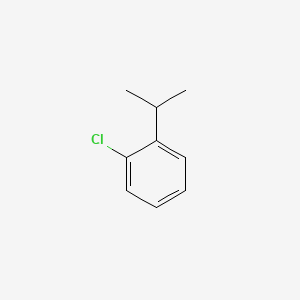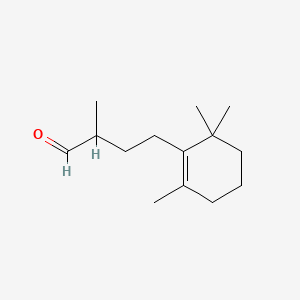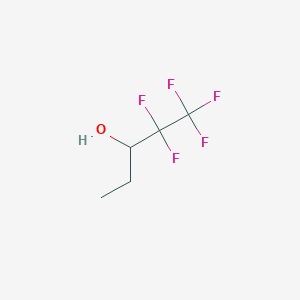
1,1,1,2,2-Pentafluoropentan-3-ol
Descripción general
Descripción
1,1,1,2,2-Pentafluoropentan-3-ol is an organic compound with the molecular formula C5H7F5O . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 1,1,1,2,2-Pentafluoropentan-3-ol can be achieved from Iodopentafluoroethane and Propionaldehyde . For more detailed synthetic routes, please refer to specialized chemical databases or literature .Molecular Structure Analysis
The molecular structure of 1,1,1,2,2-Pentafluoropentan-3-ol is represented by the formula C5H7F5O . The molecular weight of this compound is 178.1 g/mol .Aplicaciones Científicas De Investigación
Catalytic Applications
1,1,1,2,2-Pentafluoropentan-3-ol, a derivative of fluorinated alcohols, has been investigated for its role in catalytic applications. For instance, dichlorodioxomolybdenum(VI)-pyrazolylpyridine complexes derived from this alcohol show high activity and selectivity as (pre)catalysts in the epoxidation of olefins like cis-cyclooctene. Such catalysts demonstrate potential in organic transformations, offering an environmentally friendly approach to important chemical reactions (Amarante et al., 2014).
Solvent Effects in Fluorination Reactions
The unique properties of fluorinated alcohols like 1,1,1,2,2-Pentafluoropentan-3-ol make them suitable solvents for promoting specific chemical reactions. Notably, hexafluoroisopropan-2-ol, a related compound, has been shown to be an effective solvent for fluorination reactions. It can activate fluoroiodane reagents for monofluorination of certain substrates, highlighting the role of fluorinated alcohols in facilitating and steering complex chemical transformations (Minhas et al., 2018).
Photocatalysis
Compounds like pentafluoropropionic acid, closely related to 1,1,1,2,2-Pentafluoropentan-3-ol, have been decomposed into fluoride ions and CO2 using water-soluble photocatalysts. This highlights the potential of fluorinated alcohols in photocatalytic systems for the cleavage of C–F bonds in perfluorinated compounds, offering a pathway to environmental remediation and the breakdown of persistent organic pollutants (Hori et al., 2003).
Rheological Properties and Melting Temperatures
The molecular structure and interaction of fluorinated alcohols have been studied to understand their rheological properties. Research on similar fluorinated alcohols has revealed insights into their molecular structure, such as minor changes in the arrangement of fluorine atoms, and how these structural details influence their physical properties like viscosity and melting temperature. These insights are crucial for applications where the physical properties of materials are critical (Hetalo et al., 2020).
Hydrogen Bonding and Oxidative Strength
The unique interaction of fluorinated alcohols with other molecules through hydrogen bonding is another area of research. For example, hexafluoroisopropan-2-ol has been shown to form strong hydrogen-bonded adducts with oxidizing agents, altering their synthetic reactivity. This illustrates the potential of 1,1,1,2,2-Pentafluoropentan-3-ol and related compounds in fine-tuning chemical reactions through subtle intermolecular interactions (Colomer et al., 2016).
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
Propiedades
IUPAC Name |
1,1,1,2,2-pentafluoropentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O/c1-2-3(11)4(6,7)5(8,9)10/h3,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPGXSVOFOMNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentafluoropentan-3-ol | |
CAS RN |
378-71-2 | |
| Record name | NSC3636 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide](/img/structure/B1617714.png)
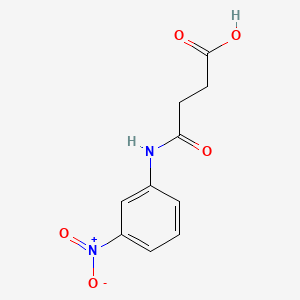
![2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1617716.png)
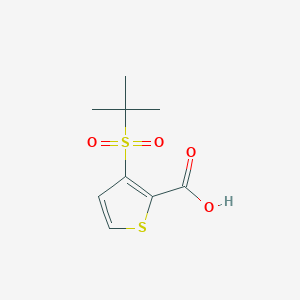
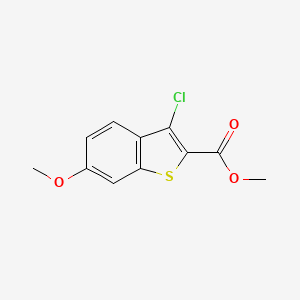
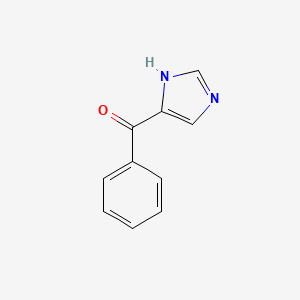
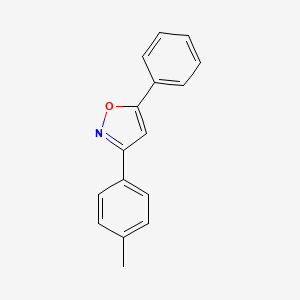
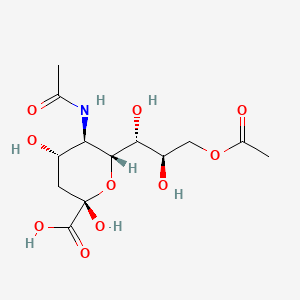

![(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene](/img/structure/B1617729.png)
